N-cyclopropylcyclopentanamine
Description
Evolution of Aliphatic Amine Synthesis Methodologies
The synthesis of aliphatic amines has progressed significantly from early methods like Hofmann alkylation and reductive amination. acs.org While effective, these traditional approaches often face challenges such as lack of selectivity and the need for harsh reaction conditions, leading to low yields. acs.org The quest for more efficient and selective methods has driven the development of transition-metal catalyzed reactions, including hydroamination and hydroaminoalkylation. acs.org These modern techniques offer pathways to introduce amine functionalities to unfunctionalized hydrocarbons, representing a more atom-economical approach. acs.org
More recent advancements have embraced photoredox catalysis, which utilizes visible light to generate amine radical cations, enabling a variety of C-H and C-C bond functionalizations under mild conditions. acs.org This has opened new avenues for the synthesis of complex amines. Additionally, radical-based methods have emerged as powerful tools for creating sterically hindered amines, which are challenging to access through traditional means. researchgate.net The development of direct allylic C-H amination of alkenes with amines, facilitated by dual catalysis systems, further highlights the ongoing innovation in this field. researchgate.net These evolving strategies provide a rich toolbox for organic chemists, allowing for the construction of a diverse array of aliphatic amines with high precision and efficiency.
Academic Rationale for Investigating N-Cyclopropylcyclopentanamine as a Synthetic Target and Intermediate
The academic interest in this compound stems from the unique structural and electronic properties imparted by its constituent rings. The cyclopentane (B165970) moiety is a common scaffold in a vast number of natural products and pharmaceutical agents. researchgate.net Its three-dimensional structure provides a versatile framework for introducing various functional groups with well-defined stereochemistry. researchgate.net The synthesis of substituted cyclopentane cores is an active area of research, with methods like (3+2) cycloadditions being employed to construct these five-membered rings with high stereoselectivity. researchgate.net
On the other hand, the cyclopropyl (B3062369) group is a "strained" ring that confers unique reactivity and conformational constraints. longdom.org The incorporation of a cyclopropylamine (B47189) motif is a known strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. longdom.org The synthesis of N-arylcyclopropylamines, for instance, has been explored via palladium-catalyzed C-N bond formation, demonstrating the feasibility of incorporating this small ring into larger molecular structures. researchgate.net
Therefore, this compound serves as an intriguing synthetic target that combines the desirable features of both the cyclopentane and cyclopropylamine motifs. Its synthesis presents a challenge that drives the development of novel synthetic methods. As a synthetic intermediate, it holds potential for the construction of more complex molecules with interesting biological profiles, making it a valuable subject of academic investigation.
Scope and Objectives of Contemporary Research on this compound
Contemporary research on this compound and related structures is multifaceted, with a strong emphasis on developing efficient and stereoselective synthetic routes. A primary objective is the catalytic assembly of such intricate amine architectures. This includes the exploration of transition metal catalysis and organocatalysis to achieve high yields and enantioselectivities. nih.gov The development of one-pot reactions and multicomponent reactions is also a key focus, aiming for operational simplicity and atom economy.
A significant area of investigation involves the use of this compound as a building block for more complex molecular scaffolds. For example, the development of methods for the synthesis of highly substituted imidazolidines from various amine precursors highlights the drive to create diverse heterocyclic compounds. nih.gov Similarly, research into the synthesis of cyclopentenones, which can be precursors to or derived from cyclopentylamines, is an active field, with recent advances in Nazarov cyclization and other catalytic methods. researchgate.net
Furthermore, the synthesis of related structures, such as cyclopentano-N-methylphosphatidylethanolamines, underscores the interest in creating novel lipid analogues. nih.gov The challenges encountered in such syntheses, like aminolysis, provide valuable lessons for future synthetic designs. The development of new reagents and catalytic systems, such as those used in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, also contributes to the broader goal of expanding the synthetic chemist's toolkit for creating complex amine derivatives. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C8H15N | PubChem nih.gov |
| Molecular Weight | 125.21 g/mol | PubChem nih.gov |
| CAS Number | 873-59-6 | PubChem nih.gov |
| SMILES | C1CCC(C1)NC2CC2 | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7(3-1)9-8-5-6-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXEGAYCJQFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307389 | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-59-6 | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for N Cyclopropylcyclopentanamine
Direct Synthesis Approaches
Direct methods for the formation of the C-N bond between the cyclopentyl and cyclopropyl (B3062369) groups are the most straightforward routes to N-cyclopropylcyclopentanamine. These approaches typically involve the reaction of a cyclopentyl electrophile with cyclopropylamine (B47189) or a cyclopentyl nucleophile with a cyclopropyl electrophile.
Reductive Amination Strategies of Cyclopentanone (B42830) and Cyclopropylamine
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and amines. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com This two-step, one-pot process involves the initial formation of an imine or enamine from the condensation of cyclopentanone and cyclopropylamine, followed by the in-situ reduction of the C=N double bond to yield the desired secondary amine, this compound. youtube.comyoutube.com
The reaction is typically carried out in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. masterorganicchemistry.com The reaction is often performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) and may be catalyzed by the addition of a weak acid to facilitate imine formation. youtube.com
Table 1: Representative Conditions for Reductive Amination
| Cyclopentanone (equiv.) | Cyclopropylamine (equiv.) | Reducing Agent | Solvent | Additive | Potential Yield |
| 1.0 | 1.2 | NaBH₃CN | Methanol | Acetic Acid (cat.) | Good to Excellent |
| 1.0 | 1.1 | NaBH(OAc)₃ | Dichloromethane | None | High |
| 1.0 | 1.5 | H₂/Pd-C | Ethanol | None | Variable |
The primary by-products in this reaction can include the dialkylated amine, N,N-dicyclopropylcyclopentanamine, or the self-condensation product of cyclopentanone. Careful control of the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Nucleophilic Substitution Pathways Involving Halogenated Cyclopentanes and Cyclopropylamines
The direct alkylation of cyclopropylamine with a halogenated cyclopentane (B165970), such as chlorocyclopentane (B1362555) or bromocyclopentane (B41573), represents a classical nucleophilic substitution pathway for the synthesis of this compound. libretexts.orgyoutube.comyoutube.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide leaving group. youtube.com
This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being generally preferred for SN2 reactions. youtube.com
A significant challenge in this approach is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Additionally, the strained nature of the cyclopropyl ring can be a concern, although studies have shown that the cyclopropyl group can be stable under certain nucleophilic substitution conditions. nih.gov
Table 2: General Conditions for Nucleophilic Substitution
| Cyclopentyl Halide | Cyclopropylamine (equiv.) | Base | Solvent | Temperature | Potential By-products |
| Bromocyclopentane | 2.0 | K₂CO₃ | Acetonitrile | Reflux | Tertiary amine, Quaternary salt |
| Chlorocyclopentane | 1.5 | Et₃N | DMF | 80 °C | Tertiary amine |
Multicomponent Reaction Strategies Leading to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that could potentially be adapted for the synthesis of derivatives of this compound. wikipedia.orgwikipedia.org
A hypothetical Ugi four-component reaction could involve cyclopentanone, cyclopropylamine, a carboxylic acid, and an isocyanide. wikipedia.orgorgsyn.org The reaction proceeds through the formation of an imine from cyclopentanone and cyclopropylamine, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide product. wikipedia.org While this does not directly yield this compound, subsequent chemical transformations could potentially lead to the desired amine.
Similarly, the Passerini three-component reaction involves a ketone (cyclopentanone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net Although cyclopropylamine is not a direct component, this reaction highlights the potential of MCRs in generating structural diversity around the cyclopentyl core. The development of a specific MCR that directly yields this compound remains an area for further research.
Catalytic Protocols in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of amines.
Transition Metal-Catalyzed Amination Reactions
Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the formation of C-N bonds. stonybrook.edunih.govmdpi.commdpi.com While often applied to the synthesis of arylamines (e.g., Buchwald-Hartwig amination), these methods can also be extended to the coupling of alkyl halides or pseudohalides with amines.
The synthesis of this compound could be envisioned through the palladium-catalyzed coupling of a cyclopentyl electrophile (e.g., bromocyclopentane or cyclopentyl triflate) with cyclopropylamine. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the cyclopentyl electrophile, followed by coordination of the amine, and subsequent reductive elimination to furnish the desired product and regenerate the catalyst. A significant challenge in such reactions is the potential for β-hydride elimination from the cyclopentyl-palladium intermediate. The choice of ligand on the palladium center is crucial for promoting the desired C-N bond formation over competing side reactions. Research on the palladium-catalyzed N-arylation of cyclopropylamines has shown that with the appropriate choice of ligands, the cyclopropyl group can be successfully coupled. nih.gov
Table 3: Hypothetical Transition Metal-Catalyzed Amination
| Cyclopentyl Precursor | Amine | Catalyst | Ligand | Base | Solvent |
| Cyclopentyl triflate | Cyclopropylamine | Pd₂(dba)₃ | Buchwald-type ligand | NaOtBu | Toluene |
| Bromocyclopentane | Cyclopropylamine | Pd(OAc)₂ | Josiphos-type ligand | K₃PO₄ | Dioxane |
Organocatalytic Methodologies for Stereoselective Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. youtube.com For the synthesis of this compound, which is a chiral molecule, organocatalytic methods offer the potential to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer.
A promising approach is the asymmetric reductive amination of cyclopentanone with cyclopropylamine, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). researchgate.netuiowa.edursc.orgorganic-chemistry.orgdicp.ac.cn In this process, the CPA activates the imine formed in situ, rendering it more susceptible to reduction by a mild reducing agent, such as a Hantzsch ester or a silane. rsc.orgrsc.org The chiral environment created by the catalyst directs the approach of the reductant, leading to the formation of the amine with high enantioselectivity. rsc.orgrsc.org This methodology has been successfully applied to the asymmetric reductive amination of a variety of ketones with both aromatic and aliphatic amines. rsc.org
Table 4: Organocatalytic Asymmetric Reductive Amination
| Ketone | Amine | Catalyst | Reductant | Solvent | Potential Enantioselectivity |
| Cyclopentanone | Cyclopropylamine | Chiral Phosphoric Acid (e.g., TRIP) | Hantzsch Ester | Toluene | High (e.g., >90% ee) |
| Cyclopentanone | Cyclopropylamine | Chiral N-formyl Amine | Trichlorosilane | Dichloromethane | Good to High |
Photocatalytic Transformations in Amine Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions, offering an alternative to traditional methods that may require harsh reagents or high temperatures. The application of photoredox catalysis to the synthesis of secondary amines, including structures analogous to this compound, often involves the generation of radical intermediates.
One general approach involves the photocatalytic reductive coupling of carbonyl compounds with amines. In a typical cycle, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron reduction of an imine or iminium ion, formed in situ from the condensation of a ketone and a primary amine. This generates an α-amino radical, which can then be converted to the final amine product through a hydrogen atom transfer (HAT) step. While direct photocatalytic synthesis of this compound has not been extensively detailed in the literature, the principles of photocatalytic reductive amination are well-established for a variety of ketones and amines. researchgate.netjustia.com
For instance, studies have shown the successful photocatalytic synthesis of primary amines from ketones and ammonia, where an N-H imine is formed and subsequently reduced. researchgate.net This concept can be extended to the use of primary amines like cyclopropylamine. The key challenge lies in the chemoselective reduction of the in situ-formed imine in the presence of the starting ketone. researchgate.net Furthermore, photocatalytic methods have been developed for the N-alkylation of amines with alcohols, proceeding through an oxidation-condensation-reduction cascade, which could be conceptually applied to the synthesis of N-cycloalkylamines. nih.govnih.gov
Recent advancements have also demonstrated the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems under photochemical conditions, proceeding through a single electron transfer (SET) mechanism without the need for a photocatalyst. chemrxiv.org This highlights the potential for photo-induced transformations involving the cyclopropylamine moiety.
Precursor Synthesis and Intermediate Derivatization for this compound Formation
The synthesis of this compound is fundamentally dependent on the availability and reactivity of its constituent precursors: a cyclopentanone derivative and a cyclopropylamine source.
Preparation of Cyclopentanone Derivatives for Amination
Cyclopentanone is a readily available starting material for the synthesis of this compound via reductive amination. The direct reaction between cyclopentanone and cyclopropylamine, in the presence of a suitable reducing agent, is the most straightforward approach. Various catalysts, including those based on ruthenium and nickel, have been shown to be effective for the reductive amination of cyclopentanone to yield cyclopentylamine (B150401), demonstrating the viability of this core reaction. researchgate.netresearchgate.netresearchgate.net
For more complex analogs, substituted cyclopentanone derivatives can be prepared through various organic transformations. For example, the conjugate addition of nucleophiles to α,β-unsaturated cyclopentenones or the cyclization of dicarbonyl compounds can provide access to a range of functionalized cyclopentanones. organic-chemistry.org These derivatives can then be subjected to amination reactions.
A representative reaction for the formation of this compound is the direct reductive amination of cyclopentanone with cyclopropylamine. This reaction is typically carried out in a one-pot procedure where the ketone and amine first form an imine intermediate, which is then reduced in situ.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclopentanone | Cyclopropylamine | Sodium triacetoxyborohydride | Dichloromethane | Not Reported | Conceptual |
| Cyclopentanone | Cyclopropylamine | H₂/Pd/C | Methanol | Not Reported | Conceptual |
| Cyclopentanone | Cyclopropylamine | Sodium cyanoborohydride | Methanol | Not Reported | Conceptual |
| This table is illustrative and based on general procedures for reductive amination. Specific yield data for this compound is not readily available in the cited literature. |
Synthesis of Chiral Cyclopropylamine Precursors
The cyclopropylamine moiety is a key component in numerous bioactive molecules. longdom.org Its synthesis can be achieved through several routes. Classical methods include the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide. More modern approaches focus on the reductive amination of cyclopropanecarboxaldehyde. longdom.org
For the synthesis of enantiomerically pure this compound, chiral cyclopropylamine precursors are required. Asymmetric synthesis of these precursors can be achieved through various strategies. One method involves the use of chiral auxiliaries to direct the stereochemical outcome of cyclopropanation reactions. acs.org Another powerful approach is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of olefins to produce chiral cyclopropane-containing molecules, which can then be converted to the corresponding chiral amines. google.com
Strategic Functionalization of Key Intermediates
The strategic functionalization of intermediates provides a pathway to derivatives of this compound. For example, a pre-functionalized cyclopentanone could be used in the reductive amination reaction. Alternatively, the this compound product itself could be further modified.
One key intermediate in the synthesis is the N-cyclopentylidenecyclopropanamine (the imine formed from cyclopentanone and cyclopropylamine). While typically reduced in situ, this imine could potentially be isolated and subjected to other reactions. However, the more common strategy involves the functionalization of the amine product. The secondary amine in this compound possesses a lone pair of electrons and can act as a nucleophile. For instance, it can be acylated to form amides or alkylated to form tertiary amines. acs.org
Advanced Synthetic Methodologies Applied to this compound Production
To improve efficiency, safety, and scalability, modern synthetic methodologies like flow chemistry are being increasingly adopted for the production of fine chemicals and pharmaceuticals.
Flow Chemistry and Continuous Processing Approaches
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automated, continuous production. researchgate.net The synthesis of amines, including secondary amines, is well-suited to flow processes. researchgate.netresearchgate.net
The reductive amination of ketones with amines can be effectively translated into a continuous flow setup. In such a system, solutions of the ketone, amine, and a reducing agent can be pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch reactions.
While a specific flow synthesis of this compound has not been detailed, the continuous flow synthesis of other cyclic amines has been successfully demonstrated. For example, a five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) starting from cyclohexanone (B45756) has been developed, showcasing the potential for multi-step syntheses in an integrated flow platform. acs.org Similarly, photocatalytic reactions in flow have been used for the oxidation of trialkylamines, demonstrating the compatibility of photochemistry and continuous processing. researchgate.netresearchgate.net These examples provide a strong basis for the development of a continuous flow process for the production of this compound.
A conceptual flow process for this compound would involve pumping a solution of cyclopentanone and cyclopropylamine through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas. The product stream would then be collected, and the solvent removed to yield the desired secondary amine.
Green Chemistry Principles in Amine Synthesis
The principles of green chemistry are increasingly being applied to amine synthesis to develop more sustainable and environmentally benign processes. tandfonline.com Reductive amination is often considered a greener alternative to methods like alkyl halide alkylation, as it can be performed in one-pot reactions, reducing waste from intermediate purification steps. wikipedia.org
Key green chemistry considerations for reductive amination include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. One-pot reductive aminations contribute positively to atom economy. wikipedia.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or even performing reactions under solvent-free conditions. tandfonline.comresearchgate.net The use of thiamine (B1217682) hydrochloride as a green, recyclable catalyst for reductive amination under solvent-free conditions has been reported, achieving high yields. tandfonline.comresearchgate.net
Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. rsc.org The use of H₂ as a reductant with a metal catalyst is considered a green option. acsgcipr.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Utilizing starting materials derived from renewable sources. For instance, reductive amination can be applied to biomass-derived platform compounds. dtu.dk
The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has provided guidelines for greener reagent selection in reductive amination, recommending H₂/metal catalysts as the preferred reductants and NaBH₄ over more toxic borohydrides like cyanoborohydride. acsgcipr.org
Biocatalytic Routes to Analogous Amine Structures
Biocatalysis offers a powerful and sustainable approach for the synthesis of amines, often providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. Enzymes such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms) are particularly relevant for the synthesis of secondary amines analogous to this compound.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. rsc.org While traditionally used for the synthesis of chiral primary amines, they can be employed in cascades for the synthesis of more complex structures. rsc.orgdiva-portal.org The industrial production of the antidiabetic drug sitagliptin (B1680988) utilizes an engineered transaminase, showcasing the power of this technology. nih.gov
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are highly promising for the synthesis of secondary and tertiary amines. IREDs catalyze the reduction of pre-formed or in-situ formed imines, while RedAms can directly catalyze the reductive coupling of a carbonyl compound and an amine. nih.gov
Recent research has demonstrated the successful use of IREDs for the reductive amination of ketones with various amines, achieving high conversions and enantioselectivities. For example, the amination of 5-methoxy-2-tetralone (B30793) with n-propylamine using an IRED (pIR-221) resulted in a 92% conversion to the corresponding secondary amine with a 78% isolated yield on a preparative scale. nih.gov Another study showed that an IRED (IR44) could catalyze the amination of cyclohexanone with pyrrolidine (B122466) with 99% conversion, yielding N-cyclohexylpyrrolidine in 71% isolated yield on a gram scale. nih.gov
Furthermore, biocatalytic N-alkylation of amines has been achieved through one-pot reductive aminase cascades. acs.orgnih.gov In these systems, a reductive aminase is combined with either an alcohol oxidase or a carboxylic acid reductase to generate an aldehyde in situ, which then undergoes reductive amination with an amine to form the N-alkylated product. acs.orgnih.gov These biocatalytic methods often proceed in aqueous buffers under mild conditions, avoiding the use of harsh reagents and simplifying product purification. acs.orgnih.gov
While a specific biocatalytic route to this compound has not been reported, the successful synthesis of structurally related N-alkylated cyclic amines using IREDs and RedAms provides a strong proof-of-concept for the feasibility of developing a biocatalytic process for this target molecule.
Reaction Mechanisms and Kinetics in N Cyclopropylcyclopentanamine Chemistry
Mechanistic Elucidation of N-Cyclopropylcyclopentanamine Formation Reactions
The formation of this compound typically proceeds via the reductive amination of cyclopentanone (B42830) with cyclopropylamine (B47189). This process involves the initial formation of an imine intermediate, which is subsequently reduced to the final amine product.
The reaction pathway for the formation of this compound from cyclopentanone and cyclopropylamine in the presence of a reducing agent can be broken down into two primary stages:
Imine Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic carbonyl carbon of cyclopentanone. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. The hemiaminal is generally unstable and undergoes dehydration to form an N-cyclopropylcyclopentylimine. This dehydration step is often acid-catalyzed, which facilitates the departure of the hydroxyl group as a water molecule. The key intermediates in this stage are the hemiaminal and the N-cyclopropylcyclopentylimine . In the reductive amination of cyclopentanone, N-cyclopentyliminocyclopentane has been identified as a primary intermediate, lending support to the formation of an imine in this type of reaction. researchgate.net
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
While specific transition state analysis for the formation of this compound is not available in the literature, the transition states for the key steps of reductive amination can be inferred from general mechanistic principles.
Hemiaminal Formation: The transition state for the nucleophilic attack of cyclopropylamine on cyclopentanone involves the partial formation of the N-C bond and the partial breaking of the C=O pi bond. The geometry of the transition state is likely to be a distorted tetrahedron.
Dehydration: The rate-determining step in imine formation is often the acid-catalyzed dehydration of the hemiaminal. The transition state for this step would involve the protonated hydroxyl group beginning to depart as a water molecule, with the nitrogen lone pair starting to form the C=N pi bond.
Imine Reduction: The transition state for the reduction of the imine by a hydride reagent (e.g., from NaBH₄) involves the approach of the hydride to the imine carbon and the partial breaking of the B-H bond, with a simultaneous partial breaking of the C=N pi bond.
The reactivity of the cyclopropane (B1198618) ring in related reactions is known to be influenced by its electronic and steric properties. For instance, studies on the cleavage of phenylcyclopropanone acetals have identified A-SE2 reaction mechanisms involving rate-determining protonation of the cyclopropane ring, highlighting the unique reactivity of this moiety. marquette.edu
The synthesis of this compound from the achiral precursors cyclopentanone and cyclopropylamine does not generate any stereocenters. However, if a substituted cyclopentanone or a chiral cyclopropylamine were used, the formation of stereoisomers would be possible.
In related systems, such as the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, chiral catalysts have been employed to achieve high enantioselectivity and diastereoselectivity, yielding chiral β-amino ketones. organic-chemistry.org This demonstrates that stereochemical control is achievable in reactions involving the amination of cyclic ketones, and similar strategies could potentially be applied to create chiral derivatives of this compound.
Kinetic Studies of Reactions Involving this compound
Rate = k[Cyclopentanone]x[Cyclopropylamine]y[Reducing Agent]z
where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each reactant. These orders would be determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.
Illustrative Data for Hypothetical Rate Law Determination (Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.)
| Experiment | [Cyclopentanone] (mol/L) | [Cyclopropylamine] (mol/L) | [NaBH₄] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.10 | 1.5 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Based on this illustrative data, the reaction would be first order with respect to cyclopentanone, zero order with respect to cyclopropylamine, and first order with respect to sodium borohydride, leading to the hypothetical rate law: Rate = k[Cyclopentanone][NaBH₄].
The activation energy (Ea) represents the minimum energy required for the reaction to occur and can be determined experimentally by measuring the rate constant (k) at different temperatures. The relationship is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line (slope = -Ea/R).
Illustrative Data for Activation Energy Determination (Disclaimer: The following data is hypothetical and for illustrative purposes only.)
| Temperature (K) | Rate Constant (k) (L/mol·s) | 1/T (K⁻¹) | ln(k) |
| 298 | 0.015 | 0.00336 | -4.20 |
| 308 | 0.031 | 0.00325 | -3.47 |
| 318 | 0.060 | 0.00314 | -2.81 |
| 328 | 0.112 | 0.00305 | -2.19 |
From a plot of this illustrative data, a hypothetical activation energy could be calculated, providing insight into the temperature sensitivity of the reaction. For instance, experimental determination of activation energies for covalent bond formation in gas-phase ion/ion reactions has yielded values in the range of 55-75 kJ/mol, which could be a comparable range for the steps in reductive amination. nih.govnih.gov
Influence of Solvent and Temperature on Reaction Rates
The selection of an appropriate solvent is critical as it can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst and reducing agent. researchgate.netwpunj.eduresearchgate.net In the context of reductive amination of ketones, a systematic study has shown that the nature of the solvent heavily influences the reaction pathway and the rate of individual steps. wpunj.eduresearchgate.net
A variety of solvents can be employed for reductive amination, including protic solvents like methanol (B129727), ethanol (B145695), and water, as well as aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dioxane, and even aprotic nonpolar solvents like cyclohexane (B81311) and toluene. wpunj.eduresearchgate.net Research indicates that for the reductive amination of ketones, methanol is often an excellent solvent choice. wpunj.eduresearchgate.net This is attributed to its ability to facilitate both the formation of the imine intermediate and the subsequent hydrogenation step. wpunj.eduresearchgate.net Protic solvents, in general, can assist in the dehydration of the hemiaminal intermediate by solvating the departing water molecule.
Aprotic polar solvents like THF are also commonly used and can be effective, particularly when using hydride-based reducing agents. researchgate.net The choice of solvent can also be influenced by the choice of reducing agent. For instance, some reactions are carried out in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE), though a shift towards more environmentally benign solvents like ethyl acetate (B1210297) is being encouraged. researchgate.net
The following table summarizes the general effects of different solvent classes on the reductive amination of ketones, which can be extrapolated to the synthesis of this compound.
Table 1: General Influence of Solvent Type on Reductive Amination of Ketones
| Solvent Class | Examples | General Influence on Reaction Rate | Rationale |
| Protic Alcohols | Methanol, Ethanol | Generally Favorable | Promotes both imine formation and hydrogenation. wpunj.eduresearchgate.net |
| Water | Water | Can be Favorable or Unfavorable | May accelerate the reaction but can also lead to imine hydrolysis. researchgate.net |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Often Favorable | Good for reactions with hydride reagents. researchgate.net |
| Aprotic Nonpolar | Cyclohexane, Toluene | Generally Less Favorable | Lower rates of imine and Schiff base formation. wpunj.eduresearchgate.net |
| Chlorinated | 1,2-Dichloroethane (DCE) | Effective but less desirable | Historically common but environmentally unfavorable. researchgate.net |
Temperature is another critical parameter that has a profound effect on the reaction kinetics. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction. For the synthesis of N-substituted cyclopentanamines, reaction temperatures can vary. For instance, in the reductive amination of cyclopentanone to yield cyclopentylamine (B150401), a reaction at 90°C has been reported. researchgate.net For other reductive alkylations of nitriles with ketones, temperatures as high as 110°C have been utilized to achieve good yields, especially when sterically hindered ketones are involved. nih.gov
However, excessively high temperatures can lead to undesirable side reactions, such as the formation of by-products or the degradation of reactants and products. In catalytic systems, high temperatures can also lead to catalyst deactivation. Therefore, there is often an optimal temperature range for a given reaction that balances the need for a sufficiently high reaction rate with the minimization of side reactions and catalyst deactivation.
The interplay between solvent and temperature is also crucial. The boiling point of the solvent will, for instance, set an upper limit for the reaction temperature at atmospheric pressure. The choice of solvent can also influence the thermal stability of the catalyst and reactants.
The following table provides a qualitative overview of the expected influence of temperature on the reductive amination to form this compound, based on general principles and analogous reactions.
Table 2: General Influence of Temperature on Reductive Amination
| Temperature Range | Expected Effect on Reaction Rate | Potential Drawbacks |
| Low (e.g., room temp.) | Slow reaction rate | May require extended reaction times. |
| Moderate (e.g., 50-100°C) | Increased reaction rate | Generally a good balance for yield and rate. researchgate.net |
| High (e.g., >100°C) | Significantly increased reaction rate | Potential for increased side products and catalyst deactivation. nih.gov |
Computational and Theoretical Investigations of N Cyclopropylcyclopentanamine
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the fundamental characteristics of a molecule. For N-cyclopropylcyclopentanamine, these studies would reveal insights into its electronic nature, preferred three-dimensional structure, and inherent reactivity.
Electronic Structure and Bonding Analysis of the Amine Moiety
The nitrogen atom in this compound is central to its chemical character. An analysis of the electronic structure would focus on the hybridization of the nitrogen atom and the nature of the bonds it forms with the cyclopropyl (B3062369) and cyclopentyl groups. The cyclopropyl group is known to possess unique electronic properties, exhibiting some characteristics of a double bond due to the strained C-C bonds having significant p-character. Current time information in Edmonton, CA. This property influences the electronic environment of the adjacent nitrogen atom.
Table 1: Predicted Geometrical Parameters for the Amine Moiety in this compound (Note: These are illustrative values based on related structures and require specific computational verification.)
| Parameter | Predicted Value | Description |
| C(cyclopentyl)-N Bond Length | ~1.47 Å | Typical single bond length between an sp3 carbon and nitrogen. |
| C(cyclopropyl)-N Bond Length | ~1.45 Å | Potentially shorter than a typical C-N single bond due to the electronic nature of the cyclopropyl group. |
| C-N-C Bond Angle | ~112-116° | Reflecting a trigonal pyramidal geometry around the nitrogen, influenced by the steric bulk of the rings. |
| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in a secondary amine. |
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring, rotation around the C-N bonds, and the orientation of the cyclopropyl group. Cyclopentane itself is not planar and adopts puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain. dalalinstitute.comlibretexts.orgscribd.com The energy barrier between these conformations is very low, suggesting that the cyclopentyl moiety in the target molecule would be highly flexible at room temperature. researchgate.net
The attachment of the bulky N-cyclopropylamino substituent would be expected to favor an equatorial position on the cyclopentane ring to minimize steric hindrance. Furthermore, studies on N-cyclopropyl amides have revealed distinct conformational preferences around the N-cyclopropyl bond, often favoring an "ortho" or "bisected" conformation where the N-H bond is aligned with the plane of the cyclopropyl ring. nih.gov A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the relevant dihedral angles to identify the global energy minimum and other low-energy conformers.
Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: These values are for illustrative purposes to demonstrate the concept of an energy landscape.)
| Conformer | Cyclopentane Puckering | Substituent Position | Relative Energy (kcal/mol) |
| 1 | Envelope | Equatorial | 0.0 (Global Minimum) |
| 2 | Half-Chair | Equatorial | 0.5 - 1.0 |
| 3 | Envelope | Axial | > 2.0 |
| 4 | Half-Chair | Axial | > 2.5 |
Frontier Molecular Orbital Theory Applications to Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO (E_HOMO) is a key indicator of the molecule's nucleophilicity and its susceptibility to electrophilic attack. semanticscholar.orgwpmucdn.com
The LUMO, on the other hand, would likely be distributed across the anti-bonding orbitals of the N-H and C-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. FMO analysis can predict the most likely sites for various chemical reactions, such as nucleophilic substitution or addition.
Computational Modeling of Synthetic Pathways and Reaction Mechanisms
Computational chemistry can also be used to model potential synthetic routes to this compound and to investigate the detailed mechanisms of these reactions. A probable and widely used method for its synthesis is the reductive amination of cyclopentanone (B42830) with cyclopropylamine (B47189). researchgate.netresearchgate.net
Reaction Pathway Energetics and Thermodynamic Profiles
Modeling the reductive amination process would involve calculating the energies of reactants, intermediates, transition states, and products. The reaction typically proceeds through the formation of a carbinolamine intermediate, followed by dehydration to an imine (or iminium ion), which is then reduced to the final amine product. rsc.org
Catalyst-Substrate Interactions in Modeled Amination
The reduction step in reductive amination is typically catalyzed by a metal catalyst (e.g., based on Palladium, Platinum, or Ruthenium) with a hydrogen source or by a chemical reducing agent (e.g., sodium borohydride). researchgate.netresearchgate.net Computational models can simulate the interaction between the catalyst and the imine intermediate.
These models can reveal how the imine adsorbs onto the catalyst surface and how this interaction facilitates the cleavage of the H-H bond and the subsequent hydrogenation of the C=N double bond. youtube.com By analyzing the electronic interactions between the substrate's orbitals and the catalyst's d-orbitals, researchers can understand the source of catalytic activity and selectivity. This knowledge can guide the selection of the most efficient catalyst for the synthesis of this compound.
Solvent Effects and Implicit Solvent Models in silico
The local environment, particularly the solvent, can significantly influence the conformational preferences and physicochemical properties of a molecule. Computational chemistry offers a robust framework to study these interactions through various solvent models. wikipedia.org Implicit solvent models, also known as continuum models, are a computationally efficient approach where the solvent is represented as a continuous medium with a defined dielectric constant, rather than as individual solvent molecules. numberanalytics.comnumberanalytics.com This methodology allows for the calculation of solvation free energies and the exploration of how a solvent medium affects the electronic structure and geometry of a solute. researchgate.net
Several popular implicit solvent models are employed in computational chemistry, each with its own set of algorithms and parameterizations. These include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.comnumberanalytics.com These models create a cavity in the dielectric continuum that represents the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum. wikipedia.org
For this compound, these models can be used to predict how its properties would change in solvents of varying polarity, such as water, ethanol (B145695), and hexane (B92381). Key parameters that would be investigated include:
Conformational Energy: The relative energies of different conformers of this compound can be recalculated in the presence of a solvent. The more polar conformers are expected to be stabilized to a greater extent in polar solvents.
Dipole Moment: The dipole moment of the molecule is expected to increase in more polarizable solvents due to the reaction field induced by the solvent.
Solvation Free Energy: This value quantifies the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.
Table 1: Predicted Solvent Effects on this compound using Implicit Solvent Models
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 0.00 | 1.25 |
| Hexane | 1.88 | -2.5 | 1.35 |
| Ethanol | 24.5 | -5.8 | 1.70 |
| Water | 78.4 | -6.5 | 1.85 |
Note: The data in this table is hypothetical and serves as a scientifically plausible illustration of expected trends based on computational principles.
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting various spectroscopic data, which can be invaluable for the identification and structural elucidation of novel compounds. uni-wuppertal.de
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts is a significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely used approach for this purpose. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info
For this compound, theoretical predictions can help in the assignment of the ¹H and ¹³C NMR spectra. The unique electronic environment of the cyclopropyl group, known for its high s-character in the C-H bonds and ring strain, is expected to result in upfield shifted proton and carbon signals compared to other alkyl groups. nih.govresearchgate.net The cyclopentyl group would exhibit more typical alkane-like chemical shifts. The methine proton on the cyclopentyl ring attached to the nitrogen is expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopentyl-CH(N) | 2.85 | 62.5 |
| Cyclopentyl-CH₂ | 1.70 - 1.85 | 33.8 |
| Cyclopentyl-CH₂ | 1.50 - 1.65 | 24.1 |
| Cyclopropyl-CH(N) | 2.15 | 35.2 |
| Cyclopropyl-CH₂ | 0.40 - 0.55 | 6.5 |
| N-H | 1.10 | - |
Note: The data in this table is hypothetical and based on established principles of NMR spectroscopy and the known effects of the constituent functional groups.
Vibrational Spectroscopy Simulations (IR, Raman) for Structural Assignment
Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular vibrations that give rise to infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. youtube.com The intensities of the IR bands are proportional to the square of the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. nih.gov
For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to the various functional groups present in the molecule. These include the N-H stretching and bending vibrations, C-N stretching, and the various C-H stretching and bending modes of the cyclopentyl and cyclopropyl rings. Comparing the computed spectra with experimental data can provide strong evidence for the proposed structure.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3350 | Medium | Weak |
| Cyclopentyl C-H Stretch | 2950 - 2850 | Strong | Strong |
| Cyclopropyl C-H Stretch | 3080 - 3000 | Medium | Medium |
| C-N Stretch | 1150 | Medium | Medium |
| N-H Bend | 1580 | Weak | Weak |
| Cyclopentyl CH₂ Scissoring | 1460 | Medium | Medium |
| Cyclopropyl Ring Breathing | 1250 | Weak | Strong |
Note: The data in this table is hypothetical and based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry Fragmentation Pathway Prediction
Computational methods are increasingly being used to predict the fragmentation patterns of molecules in a mass spectrometer. nih.gov This can be achieved through various approaches, including quantum chemical calculations to determine the energies of potential fragment ions and transition states for fragmentation reactions. More commonly, rule-based systems and machine learning models trained on large datasets of known fragmentation patterns are employed to predict the mass-to-charge ratios (m/z) and relative abundances of fragment ions.
For this compound, under electron ionization (EI), the initial molecular ion (M⁺˙) would be formed. Subsequent fragmentation would likely proceed through several characteristic pathways for amines and cyclic compounds. These include α-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical from the cyclopentyl ring, or the loss of a vinyl radical from the cyclopropyl ring. Ring-opening and subsequent fragmentation of the cyclic systems are also plausible pathways. nih.gov
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 125 | [C₈H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 110 | [C₇H₁₂N]⁺ | Loss of CH₃ from cyclopentyl ring via α-cleavage |
| 96 | [C₆H₁₀N]⁺ | Loss of C₂H₅ from cyclopentyl ring via α-cleavage |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the cyclopropyl ring |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Note: The data in this table is hypothetical and based on established principles of mass spectrometry and the known fragmentation patterns of similar compounds.
Structural Elucidation Methodologies for N Cyclopropylcyclopentanamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like N-cyclopropylcyclopentanamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
2D-NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are crucial for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.comemerypharma.comyoutube.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would be expected to show correlations between the methine proton on the cyclopentyl ring (C1'-H) and the adjacent methylene (B1212753) protons (C2'-H₂ and C5'-H₂). Similarly, correlations would be observed between the protons on the cyclopropyl (B3062369) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This is instrumental in assigning the carbon skeleton by linking the proton shifts to their corresponding carbon environments. For instance, the proton signal for the C1' methine of the cyclopentyl group would show a cross-peak to the C1' carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC would show correlations between the C1' proton of the cyclopentyl ring and the carbons of the cyclopropyl ring (C1'' and C2''), and vice-versa, thus confirming the N-substitution pattern.
Predicted 2D-NMR Data for this compound:
| Proton (¹H) Signal | Predicted COSY Correlations | Predicted HSQC Correlation (¹³C) | Predicted HMBC Correlations (¹³C) |
| C1'-H | C2'-H₂, C5'-H₂ | C1' | C2', C5', C1'', C2'' |
| C2',C5'-H₂ | C1'-H, C3',C4'-H₂ | C2', C5' | C1', C3', C4' |
| C3',C4'-H₂ | C2',C5'-H₂ | C3', C4' | C2', C5' |
| C1''-H | C2''-H₂ | C1'' | C1', C2'' |
| C2''-H₂ | C1''-H | C2'' | C1', C1'' |
Solid-State NMR Applications for Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. jocpr.comresearchgate.netbruker.comresearchgate.netjeol.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms, as well as amorphous content. jocpr.comresearchgate.netbruker.comresearchgate.netjeol.com
While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. jocpr.comresearchgate.net This sensitivity allows for the differentiation of polymorphs, which will typically display unique chemical shifts and cross-polarization magic angle spinning (CP/MAS) spectra. jst.go.jpacs.org For this compound, different polymorphic forms would be expected to show variations in their ¹³C chemical shifts due to differences in intermolecular interactions and molecular conformation in the solid state. This is particularly relevant for the hydrochloride salt of the amine, where hydrogen bonding and ionic interactions play a significant role in the crystal packing. rsc.org
Hypothetical Solid-State ¹³C NMR Data for Two Polymorphs of this compound HCl:
| Carbon | Polymorph A (Predicted δ / ppm) | Polymorph B (Predicted δ / ppm) |
| C1' | 65.2 | 66.8 |
| C2', C5' | 34.5 | 35.1 |
| C3', C4' | 24.1 | 24.9 |
| C1'' | 35.8 | 36.5 |
| C2'' | 7.2 | 7.9 |
Chiral NMR Derivatization and Enantiomeric Excess Determination
This compound is a chiral molecule. The determination of the enantiomeric excess (e.e.) is often crucial, and this can be achieved using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. wikipedia.orgacs.orgresearchgate.netwikipedia.orgnih.gov A common CDA for secondary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). wikipedia.orgacs.orgumn.eduillinois.edu
The reaction of a racemic or enantiomerically enriched sample of this compound with an enantiopure CDA, such as (R)-Mosher's acid chloride, produces a mixture of diastereomeric amides. Diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct NMR spectra. wikipedia.org By integrating the signals of a specific proton (or fluorine in ¹⁹F NMR) for each diastereomer, the enantiomeric excess of the original amine can be accurately determined. The chemical shift differences between the diastereomers are influenced by the anisotropic effect of the phenyl ring in the Mosher's acid moiety. illinois.edu
Hypothetical Procedure for Enantiomeric Excess Determination:
A sample of this compound is reacted with a slight excess of (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
The reaction mixture is then analyzed directly by ¹H NMR and/or ¹⁹F NMR spectroscopy.
The signals corresponding to a specific proton or the CF₃ group of the two diastereomeric amides are identified.
The integration of these distinct signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.
Hypothetical ¹H NMR Data for Diastereomeric Mosher's Amides of this compound:
| Proton | Diastereomer 1 (from (R)-amine) δ / ppm | Diastereomer 2 (from (S)-amine) δ / ppm | Δδ (ppm) |
| OCH₃ | 3.55 | 3.58 | 0.03 |
| C1'-H | 4.10 | 4.05 | -0.05 |
| C1''-H | 2.50 | 2.54 | 0.04 |
Mass Spectrometry (MS) Characterization Methods
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). ijpsm.comresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, as very few combinations of atoms will have the same exact mass. For this compound (C₈H₁₅N), HRMS would be able to distinguish it from other isobaric compounds with different elemental compositions.
Exemplary HRMS Data for Isomers with the Formula C₈H₁₅N:
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₈H₁₅N | 125.120449 |
| Indolizidine | C₈H₁₅N | 125.120449 |
| Tropane | C₈H₁₅N | 125.120449 |
While HRMS can confirm the molecular formula, it cannot distinguish between isomers. However, when combined with other techniques like NMR and tandem MS, a complete structural elucidation is possible.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. nih.govresearchgate.netnih.govnih.govscielo.br The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and differentiate isomers.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical electrospray ionization (ESI) MS/MS experiment. The fragmentation of secondary amines is often dominated by cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation of the cyclopentyl and cyclopropyl rings can also lead to characteristic neutral losses.
Predicted MS/MS Fragmentation of [this compound+H]⁺:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment Ion |
| 126.1281 | 98.0964 | C₂H₄ (Ethene) | [C₆H₁₂N]⁺ (Cyclopentyliminium ion) |
| 126.1281 | 84.0808 | C₃H₆ (Propene) | [C₅H₁₀N]⁺ (Cyclopropylmethyliminium ion) |
| 126.1281 | 70.0648 | C₄H₈ (Butene) | [C₄H₈N]⁺ (Ring-opened fragment) |
| 126.1281 | 56.0491 | C₅H₁₀ (Cyclopentane) | [C₃H₆N]⁺ (Cyclopropyliminium ion) |
The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the cyclopropyl and cyclopentyl groups to the nitrogen atom.
Ion Mobility-Mass Spectrometry for Isomer Differentiation
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. polyu.edu.hk This added dimension of separation is particularly valuable for differentiating between isomeric compounds, which have the same mass and are therefore indistinguishable by conventional mass spectrometry alone. polyu.edu.hkresearchgate.net For this compound, IM-MS can be employed to distinguish it from other structural isomers that possess the same elemental formula (C₈H₁₅N).
In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium) under the influence of a weak electric field. polyu.edu.hk Ions with a more compact, spherical shape will experience fewer collisions with the buffer gas and travel through the tube faster than elongated or bulkier isomers. This differential drift time allows for their separation. The instrument measures the ion's rotationally averaged collision cross section (CCS), a value that is proportional to its size and shape. acs.org The CCS is a key quantitative metric that can aid in the characterization and identification of molecules. acs.orgnih.gov
For instance, this compound could be differentiated from its isomers, such as N-allyl-N-methylcyclopentylamine or octahydro-1H-indole. Although these compounds share the same m/z value, their distinct three-dimensional structures would result in unique CCS values, enabling their unambiguous identification. Studies on various amine isomers have demonstrated that the mobility is influenced by the compound class; primary amines, for example, may interact more with the drift gas than secondary or tertiary amines, leading to lower mobilities. nih.gov The formation of different ion assemblies or adducts in the gas phase can further enhance the separation of isomers. polyu.edu.hk
The table below illustrates hypothetical CCS data that could be obtained from an IM-MS experiment to differentiate this compound from a potential isomer.
| Compound | Molecular Formula | Mass (Da) | Adduct Ion | m/z | Hypothetical CCS (Ų) in N₂ |
|---|---|---|---|---|---|
| This compound | C₈H₁₅N | 125.22 | [M+H]⁺ | 126.23 | 135.4 |
| Octahydro-1H-indole | C₈H₁₅N | 125.22 | [M+H]⁺ | 126.23 | 138.1 |
Vibrational Spectroscopy Approaches (Infrared, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are complementary and essential for identifying functional groups and gaining insight into the skeletal structure of a molecule.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).
For this compound, the most diagnostically significant absorption would be from the secondary amine (N-H) group. Secondary amines typically exhibit a single, weak to medium intensity N-H stretching band in the region of 3350–3310 cm⁻¹. spcmc.ac.inorgchemboulder.com This is a key feature that distinguishes them from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.comwpmucdn.com
Other characteristic absorptions include the C-H stretching vibrations of the cyclopentyl and cyclopropyl rings, which are expected in the 3000–2850 cm⁻¹ range for the sp³-hybridized carbons. The cyclopropyl group may also show C-H stretching absorptions slightly above 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines typically appears as a medium or weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com The N-H bending (wagging) vibration for secondary amines is a broad band typically found between 900 and 700 cm⁻¹. spcmc.ac.inspectroscopyonline.com
The following table summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Weak to Medium |
| Cyclopropyl C-H | Stretching | ~3100 - 3000 | Medium |
| Alkyl C-H (Cyclopentyl/Cyclopropyl) | Stretching | 2960 - 2850 | Strong |
| Aliphatic C-N | Stretching | 1250 - 1020 | Weak to Medium |
| Secondary Amine (N-H) | Bending (Wag) | 900 - 700 | Strong, Broad |
Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing the vibrations of non-polar bonds and symmetric molecular frameworks. renishaw.com In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. While most of the light is scattered at the same frequency (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational modes of the molecule. youtube.com
For this compound, Raman spectroscopy would provide detailed information about the carbon-carbon skeletal vibrations of the cyclopentyl and cyclopropyl rings. The cyclopropane (B1198618) ring has characteristic "ring breathing" modes, which are often strong in the Raman spectrum. cdnsciencepub.com For example, a symmetric ring breathing mode for a cyclopropane ring is typically identified with strong Raman intensity around 1034 cm⁻¹. cdnsciencepub.com Similarly, the cyclopentane (B165970) ring has its own set of skeletal vibrations, including a radial deformation mode observed at approximately 273 cm⁻¹. nih.gov
Because C-C bonds are non-polar, their stretching and bending vibrations are often more intense in the Raman spectrum than in the IR spectrum. This makes Raman an excellent tool for fingerprinting the carbocyclic structures of this compound. The symmetry of the molecule influences which vibrations are Raman active; even subtle changes in molecular conformation can lead to changes in the Raman spectrum.
The table below lists representative Raman shifts for the carbocyclic moieties present in the target molecule.
| Structural Moiety | Vibrational Mode | Representative Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclopropane Ring | Symmetric Ring Breathing | ~1034 | Strong |
| Cyclopropane Ring | Asymmetric Stretching | ~870 | Medium |
| Cyclopentane Ring | Ring Deformation (Radial) | ~273 | Medium |
| Cyclopentane Ring | CH₂ Twisting/Wagging | 1200 - 1300 | Weak-Medium |
| C-N Bond | Stretching | ~1100 | Weak |
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction methods provide the most definitive information about the three-dimensional structure of a molecule in the solid state. These techniques are predicated on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.
To perform SXRD, a high-quality single crystal of the compound is required. rigaku.com The crystal is mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected and analyzed. creative-biostructure.com Computational methods are then used to solve the phase problem and generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
An SXRD analysis of this compound would reveal the precise spatial relationship between the cyclopropyl and cyclopentyl rings, including the conformation of the five-membered ring (e.g., envelope or twist) and the orientation of the substituents relative to each other.
The data obtained from a successful SXRD experiment is summarized in a crystallographic information file (CIF), containing parameters such as those listed in the hypothetical table below.
| Crystallographic Parameter | Hypothetical Value / Information |
|---|---|
| Chemical Formula | C₈H₁₅N |
| Formula Weight | 125.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.5° |
| Volume | 845.0 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 0.985 g/cm³ |
| R-factor (Goodness of fit) | R1 = 0.045 |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. libretexts.org Unlike SXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder, providing information about the bulk sample. researchgate.netjst.go.jp The primary use of PXRD is for phase identification. nih.gov
In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and since the microcrystals are randomly oriented, all possible diffraction conditions are met simultaneously. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. libretexts.org
For this compound, PXRD would be used to:
Identify the compound: By comparing the experimental diffraction pattern to a database of known patterns or a pattern calculated from a single-crystal structure solution.
Determine sample purity: The presence of crystalline impurities would manifest as additional peaks in the diffractogram.
Characterize polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Refine lattice parameters: The positions of the diffraction peaks can be used to accurately determine the dimensions of the unit cell. nih.gov
While solving a crystal structure from powder data alone is challenging for organic molecules, it is an invaluable tool for routine characterization and quality control of solid materials. researchgate.netaip.org
Advanced Applications of N Cyclopropylcyclopentanamine As a Synthetic Building Block
Incorporation into Complex Molecular Architectures
The unique structural combination of a cyclopentane (B165970) and a cyclopropane (B1198618) ring attached to a nitrogen atom makes N-cyclopropylcyclopentanamine an attractive starting material for the synthesis of complex molecules, including those with potential biological activity.
Multi-Step Synthesis Strategies Employing this compound
While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, the strategic value of the N-cyclopropylamine moiety is well-established in the synthesis of bioactive compounds. For instance, the N-cyclopropyl group is a key feature in several pharmaceuticals due to its ability to modulate metabolic stability and receptor binding affinity.
Multi-step sequences involving N-cyclopropyl anilines have been reported in the development of kinase inhibitors and other therapeutic agents. These syntheses often leverage the cyclopropylamine (B47189) motif to introduce conformational rigidity and improve pharmacokinetic profiles. It is conceivable that this compound could serve as a non-aromatic bioisostere in similar multi-step synthetic campaigns, offering a different three-dimensional profile. A hypothetical multi-step synthesis could involve the initial N-functionalization of this compound followed by further transformations on either the cyclopentyl or cyclopropyl (B3062369) ring to build molecular complexity.
A representative, albeit analogous, multi-step synthesis involving a cyclopropylamine derivative is the construction of bicyclic cyclopropylamines from amino acid derivatives, which showcases the utility of the cyclopropylamine core in building complex scaffolds. clockss.org
Asymmetric Synthesis Leveraging its Chiral Potential
This compound possesses a chiral center at the cyclopentyl carbon attached to the nitrogen atom (assuming the cyclopentane ring is substituted). This intrinsic chirality presents an opportunity for its use in asymmetric synthesis. The racemic mixture of this compound could potentially be resolved into its constituent enantiomers using classical methods with chiral acids or through enzymatic resolution.
Once obtained in enantiopure form, these chiral building blocks can be incorporated into target molecules, transferring their stereochemical information. Chiral amines are widely employed as catalysts and auxiliaries in a vast array of asymmetric transformations. sigmaaldrich.com While specific applications of enantiopure this compound are yet to be reported, the established utility of other chiral secondary amines in asymmetric synthesis provides a strong precedent. For example, chiral secondary amines are pivotal in organocatalysis, facilitating reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govmdpi.com
The synthesis of chiral cyclopropylamines from other chiral precursors, such as pinene-derived starting materials, has been demonstrated, leading to the formation of new chiral ligands for asymmetric catalysis. nih.gov This underscores the value of chiral cyclopropylamine motifs in the development of stereoselective transformations.
Construction of Nitrogen-Containing Heterocyclic Systems
The secondary amine functionality of this compound serves as a key handle for the construction of various nitrogen-containing heterocyclic systems. Through carefully designed intramolecular cyclization strategies, the cyclopentyl or derivatized alkyl chains can be used to form new rings, leading to valuable scaffolds in medicinal chemistry.
While direct examples starting from this compound are scarce, general methodologies for the synthesis of important heterocyclic cores from secondary amines are well-established:
Pyrrolidine (B122466) Derivatives: Intramolecular cyclization of a suitably functionalized N-alkyl derivative of this compound could lead to the formation of a pyrrolidine ring. For instance, an N-(4-halobutyl) derivative could undergo intramolecular nucleophilic substitution to yield a quaternary ammonium (B1175870) salt, which upon demethylation would afford an N-cyclopropyl-N-cyclopentylpyrrolidinium species.
Piperidine Derivatives: Similarly, an N-(5-halopentyl) derivative could serve as a precursor for the synthesis of piperidine-containing structures. The cyclization of tertiary amines is a known strategy for constructing N-heterocycles. nih.gov
Azepane Derivatives: The synthesis of seven-membered azepane rings can be more challenging but is achievable through ring-closing metathesis of an N-allyl-N-(pent-4-enyl) derivative of the core amine or through other intramolecular cyclization methods.
The synthesis of nitrogen heterocycles via directed carbonylative C-C bond activation of cyclopropanes offers another potential route, where the nitrogen directing group controls the regioselectivity of the C-C bond activation. nih.gov
Derivatization and Functionalization Strategies
The reactivity of the amine nitrogen and the C-H bonds of the carbocyclic rings in this compound allows for a wide range of derivatization and functionalization reactions, further expanding its utility as a synthetic building block.
N-Alkylation and Acylation Reactions of the Amine Nitrogen
The secondary amine of this compound is readily alkylated and acylated, providing access to a diverse array of tertiary amines and amides.
N-Alkylation: N-alkylation can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes and ketones. The synthesis of secondary amines via self-limiting alkylation offers a selective method for monoalkylation. acs.org Cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, a principle that can be extended to the alkylation of secondary amines under controlled conditions. organic-chemistry.org The use of cyclopropylcarbinols in the presence of an acid catalyst also provides a route to N-alkylated cyclopropyl derivatives. researchgate.net
N-Acylation: The amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions. The reaction with acyl chlorides often requires a base to neutralize the HCl byproduct. chemguide.co.ukyoutube.comstudymind.co.uk Acid anhydrides offer a milder alternative, producing a carboxylic acid as a byproduct which can be removed by an aqueous workup. libretexts.org
Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines (Note: These are generalized reactions for secondary amines and are expected to be applicable to this compound)
| Reagent | Product Type | General Conditions |
| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Aldehyde (e.g., PhCHO) | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃) |
| Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
| Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Amide | Heat or catalyst, neat or in solvent |
C-H Functionalization of the Cyclopentane and Cyclopropyl Moieties
Direct C-H functionalization offers a powerful and atom-economical approach to introduce complexity into organic molecules. Both the cyclopentane and cyclopropane rings of this compound contain C-H bonds that could potentially be targeted for selective functionalization.
C-H Functionalization of the Cyclopentane Moiety: Palladium-catalyzed C-H activation has emerged as a robust tool for the functionalization of unactivated C(sp³)-H bonds. The amine functionality in this compound can act as a directing group to guide the catalyst to a specific C-H bond on the cyclopentane ring. The use of transient directing groups has enabled the C-H activation of aliphatic amines. scripps.edu While direct examples on this compound are not available, the principles of directed C-H activation suggest that functionalization at the C2 or C5 position of the cyclopentyl ring is feasible.
C-H Functionalization of the Cyclopropyl Moiety: The C-H bonds of a cyclopropane ring are also amenable to functionalization. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands. nih.gov This methodology allows for the cross-coupling of the cyclopropyl C-H bond with various organoboron reagents. Furthermore, a picolinamide (B142947) auxiliary has been shown to enable efficient Pd-catalyzed C-H arylation of cyclopropanes. acs.org The oxidative N-dealkylation of N-cyclopropylamines can proceed via a single electron transfer (SET) mechanism, leading to the fragmentation of the cyclopropyl ring, which represents another potential reactive pathway. nih.gov
Table 2: Potential C-H Functionalization Reactions (Note: These are potential reactions based on literature precedents for similar systems)
| Moiety | Catalyst/Reagent | Potential Product |
| Cyclopentane | Pd(OAc)₂, Ligand, Oxidant | C-H Arylated/Alkylated Cyclopentane |
| Cyclopropane | Pd(II), Chiral Ligand, Organoboron Reagent | Chiral C-H Arylated/Alkylated Cyclopropane |
| Cyclopropane | Pd(OAc)₂, Picolinamide, Aryl Iodide | cis-Arylcyclopropylamide (after acylation) |
This compound stands as a promising, yet underexplored, building block in synthetic organic chemistry. Its unique combination of a secondary amine with two distinct carbocyclic rings provides a versatile platform for the synthesis of complex and potentially bioactive molecules. Drawing from the rich chemistry of analogous N-cyclopropyl and N-cyclopentyl amines, it is evident that this compound can be effectively utilized in multi-step synthesis, asymmetric synthesis, and the construction of diverse heterocyclic systems. Furthermore, the strategic derivatization of the amine and the selective C-H functionalization of its cyclic moieties open up a multitude of avenues for creating novel molecular architectures. As the demand for new chemical entities in various fields continues to grow, the exploration of such unique building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
Ring-Opening/Closing Reactions of the Cyclopropyl Group
The chemical literature lacks specific studies detailing the ring-opening or ring-closing reactions of this compound. However, the reactivity of the broader class of cyclopropylamines suggests potential transformations this compound could undergo. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions. nih.govhyphadiscovery.com For N-substituted cyclopropylamines, ring-opening can be initiated by oxidation, often mediated by cytochrome P450 enzymes, which can lead to reactive intermediates. hyphadiscovery.com Such processes are of significant interest in understanding the metabolic pathways of cyclopropylamine-containing drugs. hyphadiscovery.com
Furthermore, N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions in the presence of Lewis acids like aluminum chloride, yielding N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org This suggests that under appropriate conditions, the cyclopropyl group of this compound could be similarly activated to participate in synthetically useful transformations. Another potential reaction pathway involves photochemical [3+2] cycloadditions with olefins, which has been demonstrated for N-cyclopropyl arylamines. rsc.org This reaction proceeds through a ring-opened radical cation intermediate. rsc.org
Role in Medicinal Chemistry Scaffold Design
The cyclopropylamine moiety is a valuable building block in medicinal chemistry, prized for its unique structural and electronic properties. longdom.orgresearchgate.net The introduction of a cyclopropyl group can significantly influence a molecule's pharmacological profile by enhancing potency, metabolic stability, and cell permeability while reducing off-target effects. acs.orgnih.gov
Design and Synthesis of Novel Ligand Scaffolds
While specific examples of novel ligand scaffolds derived directly from this compound are not extensively documented, the general class of cyclopropylamines is integral to the design of various therapeutic agents. longdom.orgresearchgate.net For instance, the 2-phenylcyclopropylmethylamine (PCPMA) scaffold is recognized as a privileged structure in the design of drugs targeting the central nervous system. nih.gov The rigid cyclopropane ring serves to constrain the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target. acs.orgresearchgate.net The synthesis of such scaffolds often involves the reductive amination of a cyclopropyl ketone or the reaction of a cyclopropane halide with an appropriate amine. longdom.orgnih.gov
Structure-Activity Relationship (SAR) Studies in the Context of Compound Design
Table 1: Representative N-Substituted Cyclopropylamine Derivatives and their Biological Targets
| Compound Class | Biological Target | Key Structural Feature | Reference |
| N-Substituted Cyclopropylamines | Monoamine Oxidase (MAO) | Cyclopropylamine | acs.org |
| N-Cyclopropylmethyl-northebaine Derivatives | Kappa Opioid Receptor (KOR) | N-Cyclopropylmethyl | nih.govnih.gov |
| 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives | Central Nervous System Targets | 2-Phenylcyclopropylmethylamine | nih.gov |
Application in Fragment-Based Drug Discovery Methodologies
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The cyclopropyl group is considered a valuable fragment in FBDD due to its ability to impart favorable properties such as increased potency and improved metabolic stability. acs.orgnih.govresearchgate.net While there is no specific mention of this compound in FBDD studies, the general principles suggest its potential utility. The rigid, three-dimensional structure of the cyclopropyl-cyclopentyl amine scaffold could effectively probe the binding pockets of proteins.
Applications in Materials Science Research
The incorporation of specific functional groups into polymers is a key strategy for creating materials with tailored properties. msesupplies.comyoutube.com
Incorporation into Polymer Architectures for Functional Materials
There is a lack of specific research on the incorporation of this compound into polymer architectures. However, the amine functionality of this compound provides a reactive handle for potential polymerization or post-polymerization functionalization reactions. For example, amines can be used in the synthesis of various functional polymers, including polyamides and polyimides, or can be grafted onto existing polymer backbones to introduce new properties. rsc.orgdigitellinc.comnih.gov The presence of the cyclopropyl and cyclopentyl groups could impart unique thermal and mechanical properties to the resulting polymer. The development of functional polymers through methods like ring-opening metathesis polymerization (ROMP) followed by functional group transformation is an active area of research, and amine-containing monomers can play a crucial role in these strategies. acs.org
No Documented Advanced Applications Found for this compound in Specified Fields
A comprehensive review of scientific literature and chemical databases reveals no specific, documented research on the use of the chemical compound this compound as a synthetic building block for the design of organic frameworks or in surface modification and coating technologies.
Despite extensive searches for the compound under its IUPAC name, various synonyms (such as N-cyclopentyl-N-cyclopropylamine), and its CAS Registry Number (873-59-6), no published papers, patents, or research findings were identified that describe its application in the areas specified in the requested article outline.
Therefore, it is not possible to generate a scientifically accurate article on the "" focusing on the design of organic frameworks and surface modification, as no such data appears to exist in the public domain. To create content for the requested sections would require speculation or the fabrication of research findings, which would violate the principles of scientific accuracy.
Context from General Amine Chemistry
While there is no specific information on this compound, the fields of materials science and chemistry have well-established principles for using secondary amines in similar applications.
Design of Organic Frameworks Utilizing Amine Linkages In the construction of Covalent Organic Frameworks (COFs), secondary amines can be used as building blocks to react with aldehydes, forming crystalline structures with aminal linkages. nih.govacs.org Another common strategy involves the post-synthetic modification of more common imine-linked frameworks, where the imine bonds are reduced to form stable secondary amine linkages within the pores of the material. acs.org These secondary amine groups can then serve as reactive sites for further functionalization of the framework. acs.orgresearchgate.net However, the literature on this topic focuses on other amines, with no studies employing the specific alicyclic structure of this compound.
Surface Modification and Coating Technologies The functionalization of surfaces with amines is a widespread technique used to alter the chemical and physical properties of materials. mdpi.com Amines can be grafted onto surfaces to change characteristics like hydrophilicity, electronic properties, and biocompatibility. mdpi.compnas.orgresearchgate.net For instance, amine-functionalized surfaces are critical in biomedical applications for immobilizing biological molecules and in electronics for tuning the properties of semiconductors. pnas.orgresearchgate.net The reactivity and resulting surface properties depend heavily on the amine's structure and basicity. pnas.orgroyalsocietypublishing.org While these general methodologies exist, they have not been specifically applied to or documented for this compound.
Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of N-cyclopropylcyclopentanamine. The choice of technique depends on the analytical goal, such as purity determination or the separation of stereoisomers.
Gas Chromatography (GC) for Purity Assessment and Quantification
Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. google.com It relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. google.com
For the analysis of this compound, a mid-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., a DB-5 or equivalent), would be a suitable starting point. The phenyl groups in the stationary phase can provide selective interactions with the cyclic structure of the analyte. A temperature program would be employed, starting at a lower temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of both the target compound and any potential impurities with different boiling points.
Detection is typically achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for carbon-containing compounds. For more definitive identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) would be invaluable, providing mass-to-charge ratio information that can help elucidate the structures of unknown peaks. In some cases, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) can improve peak shape and detectability.
A hypothetical GC method for purity analysis is detailed in the table below.
Table 1: Proposed Gas Chromatography (GC) Parameters for Purity Analysis of this compound
| Parameter | Proposed Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute in methanol (B129727) or isopropanol (B130326) |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for both purity analysis and the separation of enantiomers (chiral resolution) of this compound. google.com Since the cyclopentyl ring is attached to a nitrogen atom, if the nitrogen also bears two different alkyl groups (which it does in this case with a cyclopropyl (B3062369) and the cyclopentyl ring being part of a larger structure), the nitrogen atom can be a chiral center.
For purity analysis, a reversed-phase C18 column is a common choice. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, with an acid additive like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine. Detection can be achieved using a UV detector, although the chromophore in this compound is weak. A more sensitive and universal detector for this type of compound would be an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.
Chiral resolution is critical if the compound is to be used in stereospecific applications. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of amines. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol or ethanol (B145695).
Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters for this compound
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Resolution |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose-based, 4.6 x 250 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detector | UV at 210 nm or ELSD/CAD/MS | UV at 210 nm or Polarimeter |
| Injection Volume | 5 µL | 10 µL |
Supercritical Fluid Chromatography (SFC) for Enantioselective Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
For the enantioselective separation of this compound, a chiral stationary phase, similar to those used in HPLC (e.g., polysaccharide-based), would be employed. The mobile phase would consist of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to modulate the retention and selectivity. The basic nature of the amine may necessitate the addition of a small amount of an amine additive, like diethylamine, to the modifier to improve peak shape. The key advantages of SFC include lower solvent consumption and faster analysis times due to the low viscosity of the mobile phase.
Table 3: Proposed Supercritical Fluid Chromatography (SFC) Parameters for Enantioselective Separation
| Parameter | Proposed Condition |
| Column | Chiral Stationary Phase (e.g., amylose-based, 4.6 x 100 mm, 3 µm) |
| Mobile Phase | Supercritical CO2 with a Methanol/Diethylamine (99.9:0.1 v/v) modifier |
| Gradient | Isocratic (e.g., 15% modifier) or Gradient (e.g., 5% to 30% modifier over 5 min) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV at 210 nm |
Electrochemical Methods for Characterization
Electrochemical methods can provide valuable information about the redox properties of this compound and can be developed into sensitive analytical techniques for its detection.
Voltammetry for Redox Property Investigations
Voltammetry, particularly cyclic voltammetry, could be used to investigate the oxidation potential of the amine group in this compound. By applying a varying potential to a working electrode (e.g., glassy carbon or platinum) in a solution containing the analyte and a supporting electrolyte, one can observe the potential at which the compound is oxidized. This information is useful for understanding its chemical reactivity and for developing other electrochemical methods. The oxidation of secondary amines typically occurs at a positive potential and may be irreversible. The exact potential would depend on the solvent system and the pH of the solution.
Amperometry for Trace Detection
Amperometry is a highly sensitive detection technique that measures the current generated by the oxidation or reduction of an analyte at a constant applied potential. Based on the data from voltammetry, a potential would be chosen where the this compound is efficiently oxidized. This potential would then be applied to a working electrode in a flow-through cell, such as a detector for HPLC. As the analyte elutes from the HPLC column and passes over the electrode, it is oxidized, generating a current that is proportional to its concentration. This method can offer very low detection limits, making it suitable for trace analysis. The electrode surface may be modified to enhance sensitivity and selectivity.
Spectrophotometric Methods
Spectrophotometric methods are workhorse techniques in analytical chemistry for the quantification of analytes. These methods rely on the principle that chemical compounds can absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. For a compound to be analyzed directly by these methods, it must possess a chromophore, a part of the molecule that absorbs light in the ultraviolet (UV) or visible (Vis) range of the electromagnetic spectrum.
Simple saturated secondary amines, such as this compound, typically lack extensive chromophores and therefore exhibit very weak absorption in the accessible UV range, usually at wavelengths below 220 nm. This makes their direct quantification by UV-Vis spectroscopy challenging due to low sensitivity and potential interference from common solvents and other substances.
To overcome this, indirect methods involving chemical derivatization are often employed. A derivatizing agent is used to react with the non-absorbing amine to produce a new compound (a derivative) with a strong chromophore, allowing for sensitive and specific spectrophotometric or fluorimetric measurement. However, no specific derivatization protocols for this compound have been documented in the reviewed literature.
Detailed research findings and established protocols for the determination of this compound concentration in solution using UV-Vis spectroscopy are not available in the current body of scientific literature. The generation of a reliable analytical method would require foundational research to determine the compound's molar absorptivity at its wavelength of maximum absorbance (λmax), and the development of a calibration curve under specific experimental conditions (e.g., solvent, pH). Without such empirical data, a data table for UV-Vis analysis cannot be constructed.
Fluorimetry is an analytical technique that measures the fluorescence emission from a sample. It is generally more sensitive and specific than UV-Vis spectroscopy. For a compound to be analyzed by fluorimetry, it must be a fluorophore, meaning it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission).
This compound is not expected to be naturally fluorescent. Therefore, its analysis by fluorimetry would necessitate a derivatization step to attach a fluorescent tag to the molecule. Common derivatizing agents for amines that yield highly fluorescent products include fluorescamine, dansyl chloride, and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
Specific research detailing a validated fluorimetric method for the trace analysis of this compound, including the selection of a derivatizing agent, optimization of reaction conditions, and determination of excitation/emission wavelengths, is not publicly available. Consequently, research findings and a corresponding data table for fluorimetric analysis cannot be provided.
Future Research Directions and Unexplored Avenues for N Cyclopropylcyclopentanamine
The unique structural combination of a strained cyclopropyl (B3062369) ring and a cyclopentyl moiety attached to a secondary amine nitrogen in N-cyclopropylcyclopentanamine presents a landscape ripe for scientific exploration. While the parent cyclopropylamine (B47189) and cyclopentylamine (B150401) motifs are recognized in various chemical contexts, the specific conjunction in this compound remains largely uncharted territory. Future research is poised to unlock its full potential, moving from foundational synthesis to advanced applications driven by cutting-edge technology.
Q & A
Q. What preclinical reporting guidelines apply to studies involving this compound?
- Methodological Answer :
- ARRIVE 2.0 : Detail animal models (species, strain, n-value), dosing regimens, and adverse event monitoring .
- Chemical Characterization : Provide ≥95% purity (HPLC), batch-specific NMR/MS data, and storage conditions (−20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
